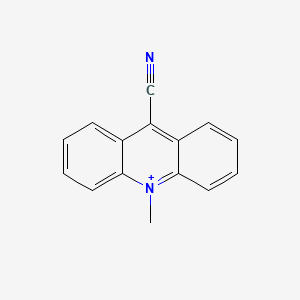

Acridinium, 9-cyano-10-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

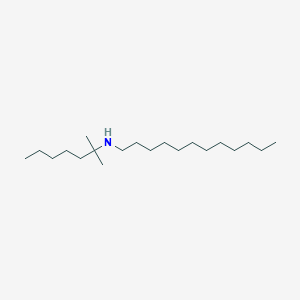

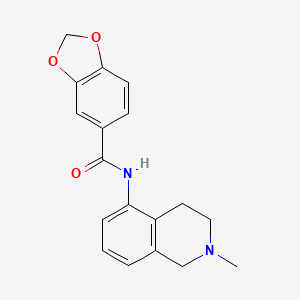

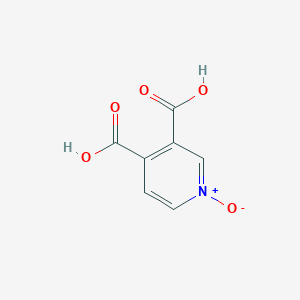

Acridinium, 9-cyano-10-methyl-, is a chemiluminescent compound that has garnered significant interest in scientific research due to its unique properties. This compound is part of the acridinium ester family, known for their ability to emit light upon undergoing chemical reactions. The 9-cyano-10-methylacridinium cation possesses an electrophilic center at the carbon atom in position 9, making it highly reactive and useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the direct conversion of a xanthylium salt into the corresponding acridinium compound . This process is efficient and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of acridinium, 9-cyano-10-methyl-, often employs photoredox catalysis. This method utilizes visible light to drive the reaction, making it a sustainable and environmentally friendly option . The use of organic photocatalysts, such as acridinium salts, has transformed the field of synthetic chemistry by enabling the activation of inert chemical bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Acridinium, 9-cyano-10-methyl-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in weakly acidic, neutral, or alkaline media.

Reduction: Zinc metal, ferric salts, cupric salts, dithiothreitol, tricarboxyethylphosphine, or glutathione.

Substitution: Various nucleophiles can be used to target the electrophilic center at position 9.

Major Products Formed

Oxidation: 10-methyl-9-acridinone.

Reduction: Chemiluminescent products depending on the reducing agent used.

Substitution: Various substituted acridinium derivatives.

Scientific Research Applications

Acridinium, 9-cyano-10-methyl-, has a wide range of applications in scientific research:

Mechanism of Action

The chemiluminescent properties of acridinium, 9-cyano-10-methyl-, are primarily due to its ability to react with hydrogen peroxide, forming electronically excited 10-methyl-9-acridinone . This reaction involves the addition of OOH- to the cation, followed by the formation of a dioxetanone intermediate, which decomposes to emit light . The molecular targets and pathways involved in this process include the electrophilic center at the carbon atom in position 9 and the subsequent formation of the excited state acridone .

Comparison with Similar Compounds

Acridinium, 9-cyano-10-methyl-, is unique among acridinium esters due to its strong chemiluminescent properties and the presence of both cyano and methyl groups. Similar compounds include:

These compounds also exhibit chemiluminescent properties but differ in their reactivity and the specific conditions required for their activation. Acridinium, 9-cyano-10-methyl-, stands out due to its high sensitivity and versatility in various applications .

Properties

CAS No. |

46791-36-0 |

|---|---|

Molecular Formula |

C15H11N2+ |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

10-methylacridin-10-ium-9-carbonitrile |

InChI |

InChI=1S/C15H11N2/c1-17-14-8-4-2-6-11(14)13(10-16)12-7-3-5-9-15(12)17/h2-9H,1H3/q+1 |

InChI Key |

HJFDHFMIUUSMMA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)